molecular formula C14H21NO3 B269311 N-butyl-4-(2-methoxyethoxy)benzamide

N-butyl-4-(2-methoxyethoxy)benzamide

Cat. No.: B269311
M. Wt: 251.32 g/mol
InChI Key: UHMRCFPXUNBFGG-UHFFFAOYSA-N
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Description

N-Butyl-4-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by an N-butyl group attached to the benzamide nitrogen and a 2-methoxyethoxy substituent at the para position of the aromatic ring. The compound’s molecular formula is C₁₄H₂₁NO₃, with an average molecular mass of 251.32 g/mol (estimated from structural analogs in ). This structure differentiates it from simpler benzamides, such as N-butyl-4-tert-butylbenzamide (), where a bulky tert-butyl group replaces the 2-methoxyethoxy moiety.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-butyl-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C14H21NO3/c1-3-4-9-15-14(16)12-5-7-13(8-6-12)18-11-10-17-2/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)

InChI Key

UHMRCFPXUNBFGG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCCOC

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-4-(2-methoxyethoxy)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference ID
N-Butyl-4-tert-butylbenzamide N-butyl, 4-tert-butyl 233.36 High hydrophobicity due to tert-butyl; limited solubility in polar solvents
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide N-(5-amino-2-methoxyphenyl), 4-(2-methoxyethoxy) 316.35 Enhanced hydrogen bonding via amino and methoxy groups; potential CNS activity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo, N-(4-methoxy-2-nitrophenyl) 351.17 Electron-withdrawing nitro group; used in crystallography studies
AS-4370 (Gastrokinetic agent) 4-amino-5-chloro-2-ethoxy, fluorobenzyl-morpholine 481.91 High gastrokinetic activity; lacks dopamine D2 receptor antagonism

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyethoxy group enhances water solubility compared to tert-butyl () or long acyl chains (). This balance of lipophilicity (N-butyl) and hydrophilicity (methoxyethoxy) may improve oral bioavailability.
  • Metabolic Stability: Methoxy groups are generally resistant to oxidative metabolism, suggesting longer half-life than compounds with hydroxyl or amino groups (e.g., ’s amino-substituted analog).

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